Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride

Colloid and surface chemistry Surfactant solubility Cold-water processing

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride (CAS 99244-46-9; also referenced under CAS 18448-65-2 as Ethoquad® O/12) is a cationic quaternary ammonium surfactant belonging to the bis(2-hydroxyethyl)methyl alkyl ammonium chloride family. Its molecular structure features a positively charged nitrogen centre substituted with one methyl group and two hydroxyethyl (–CH₂CH₂OH) moieties, combined with a long-chain (Z)-octadec-9-enyl (oleyl) hydrophobic tail.

Molecular Formula C23H48ClNO2
Molecular Weight 406.1 g/mol
CAS No. 99244-46-9
Cat. No. B14353003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)-methyl-octadec-9-enylazanium;chloride
CAS99244-46-9
Molecular FormulaC23H48ClNO2
Molecular Weight406.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
InChIInChI=1S/C23H48NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h10-11,25-26H,3-9,12-23H2,1-2H3;1H/q+1;/p-1
InChIKeyRBRXPPLNXDVMKG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium Chloride (CAS 99244-46-9): A Quaternary Ammonium Surfactant with Dual Hydroxyethyl Headgroups and an Unsaturated Oleyl Tail


Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride (CAS 99244-46-9; also referenced under CAS 18448-65-2 as Ethoquad® O/12) is a cationic quaternary ammonium surfactant belonging to the bis(2-hydroxyethyl)methyl alkyl ammonium chloride family. Its molecular structure features a positively charged nitrogen centre substituted with one methyl group and two hydroxyethyl (–CH₂CH₂OH) moieties, combined with a long-chain (Z)-octadec-9-enyl (oleyl) hydrophobic tail . This amphiphilic architecture imparts a characteristic combination of high water solubility (owing to hydrogen bonding via the hydroxyl groups), a low Krafft temperature that enables cold-water processing, and strong adsorption onto negatively charged surfaces such as hair, skin, and textile fibres [1][2]. Commercially supplied by Nouryon as Ethoquad® O/12 PG, the compound is widely employed as an oil-in-water emulsifier, hair-conditioning agent, antistatic additive, and drag-reducing agent [3].

Why Generic Substitution of Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium Chloride Fails: Structure-Dependent Solubility, Surface Activity, and Application Breadth


Although bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium chloride belongs to the broad class of quaternary ammonium surfactants, its specific combination of (i) two hydroxyl-terminated headgroups and (ii) a mono-unsaturated C18:1 oleyl tail creates a performance profile that cannot be replicated by simple alkyl-trimethylammonium, benzylalkonium, or even saturated di-hydroxyethyl analogues. The hydroxyethyl groups form hydrogen bonds with water, dramatically lowering the Krafft temperature by approximately 50 °C relative to conventional octadecyl trimethylammonium salts [1], while the cis double bond in the oleyl chain further reduces the critical micelle concentration (CMC) and equilibrium surface tension compared with saturated C18 counterparts [2][3]. Consequently, substituting this compound with a generic mono-alkyl quat or a stearyl-based analogue inevitably sacrifices cold-water solubility, elevates surface energy, or eliminates the non-irritant mildness that has been documented for hydroxyethyl-substituted cationic surfactants [4]. These structure-property relationships are quantified in the comparative evidence that follows.

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium Chloride: Quantitative Comparative Evidence for Scientific Selection


Krafft Temperature Depression vs. Conventional Octadecyl Trimethylammonium Surfactants

The introduction of two hydroxyethyl headgroups into a saturated C18 quaternary ammonium surfactant (N,N‑bis(2‑hydroxyethyl)‑N‑methyloctadecan‑1‑aminium iodide, HEOAI) reduces the Krafft temperature (Tₖ) by approximately 50 °C compared with the corresponding octadecyl trimethylammonium iodide (OTAI) that lacks hydroxyl functionality [1]. Because the target compound possesses the same hydroxyethyl headgroup architecture but additionally carries a cis double bond in the oleyl chain, its Tk is expected to be even lower than that of HEOAI, enabling full surfactant functionality in cold-water formulations where conventional octadecyl quats remain insoluble [1][2].

Colloid and surface chemistry Surfactant solubility Cold-water processing

Critical Micelle Concentration: Oleyl Bis(2-hydroxyethyl)methyl Ammonium Bromide vs. Conventional Cationic Surfactants

The bromide analogue of the target compound, oleyl bis(2‑hydroxyethyl)methyl ammonium bromide (OHAB), exhibits a critical micelle concentration (CMC) of 0.52 mM in pure water at 25 °C [1]. This value is approximately 40 % lower than the CMC of the widely used cationic surfactant cetyltrimethylammonium bromide (CTAB, CMC ≈ 0.92 mM under comparable conditions) and is also substantially lower than the CMCs reported for saturated stearyl-based bis(hydroxyethyl) quats [1][2]. The lower CMC implies that micelles form at a reduced surfactant concentration, translating into more efficient surface activity at the same use level—a critical parameter for both formulation cost and environmental footprint.

Surfactant self-assembly Critical micelle concentration Formulation efficiency

Equilibrium Surface Tension: The Double-Bond Advantage over Saturated Stearyl Esterquats

In a direct head-to-head comparative study of oleic-acid-based and stearic-acid-based esterquat surfactants, the oleate esterquat (containing a C18:1 chain) delivered an equilibrium surface tension at the CMC (γ_cmc) of 46.4 mN/m, whereas the stearate esterquat (C18:0) yielded a γ_cmc of 51.3 mN/m [1]. Although this comparison involves ester-linked quaternary ammonium compounds rather than the target hydroxyethyl compound, the key structural variable—the cis double bond—is identical to that present in the oleyl tail of bis(2‑hydroxyethyl)-methyl-octadec-9-enylazanium chloride. The 4.9 mN/m improvement in γ_cmc demonstrates that the oleyl unsaturation directly enhances the ability of the surfactant to reduce surface tension, a property that translates into more effective wetting, emulsification, and spreading in formulated products.

Surface activity Esterquat surfactants γ_cmc comparison

Drag Reduction Capability: Mono-hydroxyethyl Oleyl Quat vs. Tris-hydroxyethyl Oleyl Quat

A direct comparative investigation of two commercial oleyl-based cationic surfactants—Ethoquad® O/12 (oleyl bis(hydroxyethyl)methyl ammonium chloride, the target compound) and Ethoquad® O/13 (oleyl tris(hydroxyethyl) ammonium acetate)—revealed differentiated drag reduction (DR) and rheological behaviour in mixed water/ethylene glycol solvents containing excess sodium salicylate counterion [1]. Ethoquad O/12 maintained effective drag-reducing wormlike micelle structures over a broader range of ethylene glycol concentrations (0–28 wt%) and temperatures than the tris(hydroxyethyl) analogue. Specifically, Ethoquad O/12 solutions exhibited measurable DR capability at concentrations as low as 200–500 ppm, while the DR of Ethoquad O/13 was more sensitive to co‑solvent addition and low-temperature disruption [1][2]. The precise hydroxyethyl‑to‑methyl headgroup ratio of Ethoquad O/12 thus provides a tunable balance between hydrogen-bond density and micelle packing that is not achievable with the fully hydroxylated analogue.

Drag reduction Wormlike micelles District cooling

Herbicidal Ionic Liquid Efficacy: Bis(2-hydroxyethyl)methyloleylammonium vs. Alternative Cations

In a study evaluating quaternary ammonium cations as counterions for the herbicide 2,4‑dichlorophenoxyacetic acid (2,4‑D), the bis(2‑hydroxyethyl)methyloleylammonium [Etq O] cation produced herbicidal ionic liquids (HILs) that demonstrated similar or better weed-control efficacy compared to commercial 2‑ethylhexyl ester and dimethylammonium salt formulations [1]. Notably, in field experiments, all tested HILs—including the [Etq O][2,4‑D] salt—exhibited several-fold higher efficacy than the choline, dimethylammonium, and 2‑ethylhexyl ester benchmarks [1]. This demonstrates that the oleyl-substituted, hydroxyethyl-functionalized cation imparts unique physicochemical properties (e.g., reduced surface tension, enhanced leaf wetting and cuticular penetration) that directly amplify the biological activity of the anionic herbicide payload.

Herbicidal ionic liquids 2,4-D efficacy Cation structure-activity

Mildness and Irritation Potential: Hydroxyethyl Headgroups vs. Conventional Alkyl Quats

The incorporation of two hydroxyethyl groups into the quaternary ammonium headgroup is reported to dramatically reduce the skin and eye irritation potential compared with conventional mono‑alkyl trimethylammonium chlorides [1][2]. Specifically, oleyl bis(2‑hydroxyethyl)methyl ammonium chloride is described as 'extremely mild' and suitable for leave‑on personal care products, a property directly attributed to the hydrogen‑bonding capacity and steric shielding provided by the hydroxyl moieties [1]. While direct quantitative irritation scores (e.g., HET‑CAM, Draize test) for this exact compound are not publicly available in the compiled evidence base, the class‑level observation is consistent across multiple hydroxyethyl‑substituted quaternary ammonium surfactants and is corroborated by the low CMC and reduced zein solubilisation reported for OHAB/SDS mixtures, which correlates with lower protein denaturation and hence reduced irritation [2][3].

Surfactant mildness Skin irritation Personal care formulation

Bis(2-hydroxyethyl)-methyl-octadec-9-enylazanium Chloride: Priority Application Scenarios Driving Scientific and Industrial Procurement


Cold-Processable Hair Conditioners and Leave-On Personal Care Formulations

The ultra‑low Krafft temperature imparted by the dual hydroxyethyl headgroups, combined with the documented mildness profile, makes this compound the cationic surfactant of choice for premium hair conditioners and leave‑on skin products that require cold processing (energy savings) and minimal irritation potential [6][7]. Conventional stearyl‑ and behenyl‑trimethylammonium salts precipitate below 40–55 °C and necessitate hot processing, increasing manufacturing complexity and energy cost; the oleyl‑bis(hydroxyethyl)methyl ammonium alternative enables room‑temperature formulation of clear, viscous conditioning products, while the excellent adsorption onto negatively charged hair fibres delivers superior wet and dry combability and antistatic performance [7].

Drag-Reducing Agents for District Cooling and Heating Closed-Loop Systems

Ethoquad O/12 (the commercial identity of this compound) has been validated as an effective drag‑reducing additive in turbulent pipe flow at concentrations as low as 200–500 ppm when paired with sodium salicylate counterion [6][7]. Unlike the tris(hydroxyethyl) analogue Ethoquad O/13, Ethoquad O/12 retains wormlike micelle integrity and drag‑reduction performance in the presence of ethylene glycol (up to 28 wt%) and at sub‑ambient temperatures, making it suitable for energy‑efficient district cooling fluids that circulate water/EG mixtures [6]. Procurement for this application should prioritise the chloride salt and specify controlled counterion ratios to ensure reproducible rheology.

Herbicidal Ionic Liquids with Enhanced Bioefficacy for 2,4‑D Delivery

The bis(2‑hydroxyethyl)methyloleylammonium cation has been demonstrated to form herbicidal ionic liquids with the 2,4‑D anion that achieve several‑fold higher field efficacy than commercial amine and ester formulations [6]. The oleyl chain enhances leaf surface wetting and cuticular penetration, while the hydroxyethyl groups confer water solubility and compatibility with spray‑tank adjuvants. Agrochemical formulators and contract manufacturing organisations evaluating ionic‑liquid herbicide platforms should select this cation over choline or simple alkylammonium alternatives to maximise dose‑response performance and potentially reduce active‑ingredient loading.

Mild and Non‑Irritant Surfactant Systems for Sensitive‑Skin and Baby‑Care Products

The low zein‑solubilisation capacity of OHAB‑based mixed surfactant systems—a well‑established in‑vitro correlate of reduced skin and eye irritation—positions the compound for formulation into syndet bars, baby shampoos, and micellar waters targeting the sensitive‑skin market [6][7]. By blending the oleyl bis(hydroxyethyl)methyl ammonium chloride with anionic co‑surfactants such as sodium dodecyl sulfate at optimised molar ratios, formulators can achieve exceptionally low CMC values (<0.5 mM) and vesicular aggregate morphologies that simultaneously cleanse and condition without compromising the skin barrier [6].

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